molecular formula C5H10O5 B3423652 DL-Xylose CAS No. 41247-05-6

DL-Xylose

Cat. No.: B3423652
CAS No.: 41247-05-6
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-VPENINKCSA-N
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Description

DL-Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group. It is a sugar that can be isolated from wood and is widely used in various applications, including as a diabetic sweetener in food and beverages . This compound is a racemic mixture of D-xylose and L-xylose, which are enantiomers.

Biochemical Analysis

Biochemical Properties

DL-Xylose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted into xylulose by different enzymes in various pathways . The transporters and enzymes involved in this compound utilization have been discovered, characterized, and engineered to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, when both D-glucose and this compound are present in growth media, E. coli cells typically consume D-glucose first and then this compound .

Molecular Mechanism

The molecular mechanism of this compound action involves its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the transportation of this compound across the cell membrane of C. sorokiniana could be realized by an inducible hexose symporter .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Xylose can be synthesized through the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls. The hydrolysis process involves breaking down xylan into its constituent sugars, including xylose, using acids or enzymes .

Industrial Production Methods: In industrial settings, this compound is typically produced from lignocellulosic biomass, which is pretreated to break down the complex structure of lignocellulose. This is followed by enzymatic saccharification to release monomeric sugars, including xylose . The process involves the use of specific enzymes such as xylanases to hydrolyze xylan into xylose .

Chemical Reactions Analysis

Types of Reactions: DL-Xylose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • D-Xylose
  • L-Xylose
  • Arabinose
  • Glucose

DL-Xylose’s versatility and wide range of applications make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-VPENINKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25702-75-4
Record name Polyxylose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25702-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0023745
Record name D-Xylose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 g dissolves in 0.8 ml water; sol in pyridine & hot alc
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.525 @ 20 °C/4 °C
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
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Mechanism of Action

Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state.
Record name Xylose
Source DrugBank
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Color/Form

Monoclinic needles or prisms, White crystalline powder

CAS No.

58-86-6, 25990-60-7, 41247-05-6
Record name (+)-Xylose
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Record name dl-Xylose
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Record name Xylose [USAN]
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Record name Xylose
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Record name Xylose
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Record name xylose
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Record name D-Xylose
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Record name DL-xylose
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Record name XYLOSE
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Record name (D)-XYLOSE
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Melting Point

153-154 °C
Record name (D)-XYLOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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